![molecular formula C19H22N4O2 B2841668 N-((4-甲基-6-吗啉基嘧啶-2-基)甲基)肉桂酰胺 CAS No. 1798397-59-7](/img/structure/B2841668.png)
N-((4-甲基-6-吗啉基嘧啶-2-基)甲基)肉桂酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)cinnamamide” is a chemical compound . It is related to 6-methyl-2-morpholinopyrimidin-4-ol , which has a molecular formula of C9H13N3O2 .
Synthesis Analysis
The synthesis of related compounds often involves reactions with aminopyridines . For example, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from a-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis
The molecular structure of related compounds like 6-methyl-2-morpholinopyrimidin-4-ol has been analyzed . It has a molecular formula of C9H13N3O2, an average mass of 195.218 Da, and a monoisotopic mass of 195.100784 Da .Chemical Reactions Analysis
Chemical reactions involving similar compounds have been studied . For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were formed from a-bromoketones and 2-aminopyridine under different reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like 6-methyl-2-morpholinopyrimidin-4-ol have been analyzed . It has a molecular formula of C9H13N3O2, an average mass of 195.218 Da, and a monoisotopic mass of 195.100784 Da .科学研究应用
- RAF Inhibition : N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)cinnamamide has been studied as a potent and selective RAF inhibitor, particularly targeting RAS mutant cancers . RAF proteins play a crucial role in cell signaling pathways, and inhibiting them can disrupt tumor growth.
- Kinase Inhibition : The compound’s kinase inhibition profile has been explored, shedding light on its potential as an anticancer agent . Understanding its interactions with specific kinases helps identify therapeutic targets.
- Collagen Deposition Reduction : In a liver fibrosis model, compounds related to N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)cinnamamide demonstrated antifibrotic effects by reducing collagen deposition . This suggests a potential role in managing fibrotic diseases.
- Angiogenesis Modulation : The compound’s structural features resemble known VEGFR-2 and PDGF-β inhibitors. These receptors are involved in angiogenesis, and inhibiting them could impact tumor vascularization .
- Antitumor Activity : Related analogs of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)cinnamamide have shown promising in vivo antitumor activity by inhibiting ATR protein kinase . ATR is crucial for DNA damage response and repair.
Cancer Research and Targeted Therapies
Antifibrotic Agents
VEGFR and PDGF Inhibition
ATR Protein Kinase Inhibition
作用机制
未来方向
The future directions for research on “N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)cinnamamide” and related compounds could include further investigation into their potential biological activities . For instance, some compounds have shown promising neuroprotective and anti-inflammatory properties , indicating potential for development as novel therapeutic agents .
属性
IUPAC Name |
(E)-N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-15-13-18(23-9-11-25-12-10-23)22-17(21-15)14-20-19(24)8-7-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,20,24)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUPUKBFWJRRFR-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C=CC2=CC=CC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)CNC(=O)/C=C/C2=CC=CC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)cinnamamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。